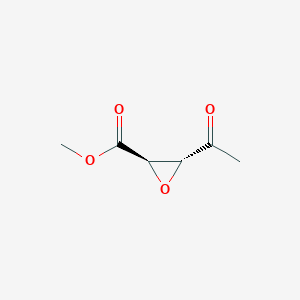
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLN-232, également connu sous le nom de CAP-232, est un heptapeptide cyclique synthétique composé de sept acides aminés. Ce composé a montré une activité antinéoplasique potentielle, ce qui en fait un candidat prometteur pour le traitement du cancer. TLN-232 cible la pyruvate kinase M2, une enzyme principalement présente dans les cellules tumorales, et perturbe la glycolyse anaérobie des cellules tumorales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
TLN-232 est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite cyclisé pour former la structure heptapeptidique. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide et le N-hydroxybenzotriazole, ainsi que de groupes protecteurs tels que le fluorenylméthyloxycarbonyle .
Méthodes de production industrielle
La production industrielle de TLN-232 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire .
Analyse Des Réactions Chimiques
Types de réactions
TLN-232 subit diverses réactions chimiques, notamment :
Oxydation : Le pont disulfure de TLN-232 peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le pont disulfure peut être réduit en groupes thiol libres.
Substitution : Les résidus d'acides aminés peuvent subir des réactions de substitution avec des électrophiles ou des nucléophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.
Réduction : Dithiothréitol ou tris(2-carboxyethyl)phosphine.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Groupes thiol libres.
Substitution : Dérivés peptidiques alkylés ou acylés.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.
Biologie : Investigué pour son rôle dans l'inhibition de la prolifération des cellules tumorales et l'induction de l'apoptose.
Médecine : En cours d'essais cliniques pour le traitement du mélanome métastatique et du carcinome à cellules rénales.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments anticancéreux
Mécanisme d'action
TLN-232 exerce ses effets en ciblant la pyruvate kinase M2, une enzyme impliquée dans la glycolyse. En inhibant cette enzyme, TLN-232 perturbe la production d'énergie dans les cellules tumorales, ce qui conduit à la mort cellulaire. Le composé induit également l'apoptose par l'activation des caspases et la voie mitochondriale .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.
Medicine: Undergoing clinical trials for the treatment of metastatic melanoma and renal cell carcinoma.
Mécanisme D'action
TLN-232 exerts its effects by targeting pyruvate kinase M2, an enzyme involved in glycolysis. By inhibiting this enzyme, TLN-232 disrupts the energy production in tumor cells, leading to cell death. The compound also induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
TT-232 : Un autre peptide cyclique synthétique ayant une activité antinéoplasique similaire.
Mitapivat : Une petite molécule qui cible la pyruvate kinase M2 mais avec un mécanisme d'action différent
Unicité de TLN-232
TLN-232 est unique en raison de sa structure d'heptapeptide cyclique, qui offre stabilité et spécificité dans le ciblage de la pyruvate kinase M2. Sa capacité à induire l'apoptose par plusieurs voies en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
Numéro CAS |
153763-78-1 |
|---|---|
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
Clé InChI |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
SMILES isomérique |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
SMILES canonique |
CC(=O)C1C(O1)C(=O)OC |
Synonymes |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















